molecular formula C22H24N2O3S3 B11080324 Ethyl 4-[({2-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]-1,3-thiazolidin-3-yl}carbonothioyl)amino]benzoate

Ethyl 4-[({2-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]-1,3-thiazolidin-3-yl}carbonothioyl)amino]benzoate

Cat. No.: B11080324
M. Wt: 460.6 g/mol
InChI Key: NASNFHVQDRJWNB-UHFFFAOYSA-N
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Description

ETHYL 4-[({2-[5-(3-HYDROXY-3-METHYL-1-BUTYNYL)-2-THIENYL]-1,3-THIAZOLAN-3-YL}CARBOTHIOYL)AMINO]BENZOATE is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a thiophene ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[({2-[5-(3-HYDROXY-3-METHYL-1-BUTYNYL)-2-THIENYL]-1,3-THIAZOLAN-3-YL}CARBOTHIOYL)AMINO]BENZOATE involves multiple steps, starting with the preparation of the thiazole and thiophene intermediates. The key steps include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be synthesized via a Paal-Knorr synthesis, involving the cyclization of a 1,4-diketone with sulfur.

    Coupling of the Thiazole and Thiophene Rings: This step involves the formation of a carbon-carbon bond between the thiazole and thiophene rings, typically using a palladium-catalyzed cross-coupling reaction.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[({2-[5-(3-HYDROXY-3-METHYL-1-BUTYNYL)-2-THIENYL]-1,3-THIAZOLAN-3-YL}CARBOTHIOYL)AMINO]BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.

    Substitution: Sodium ethoxide (NaOEt), ethanol as solvent.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted benzoates.

Scientific Research Applications

ETHYL 4-[({2-[5-(3-HYDROXY-3-METHYL-1-BUTYNYL)-2-THIENYL]-1,3-THIAZOLAN-3-YL}CARBOTHIOYL)AMINO]BENZOATE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs due to its unique structural features.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of ETHYL 4-[({2-[5-(3-HYDROXY-3-METHYL-1-BUTYNYL)-2-THIENYL]-1,3-THIAZOLAN-3-YL}CARBOTHIOYL)AMINO]BENZOATE would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-[({2-[5-(3-HYDROXY-3-METHYL-1-BUTYNYL)-2-THIENYL]-1,3-THIAZOLAN-3-YL}CARBOTHIOYL)AMINO]BENZOATE: shares similarities with other thiazole and thiophene derivatives, such as:

Uniqueness

The uniqueness of ETHYL 4-[({2-[5-(3-HYDROXY-3-METHYL-1-BUTYNYL)-2-THIENYL]-1,3-THIAZOLAN-3-YL}CARBOTHIOYL)AMINO]BENZOATE lies in its combination of functional groups, which allows for a wide range of chemical reactivity and potential applications. The presence of both thiazole and thiophene rings in a single molecule provides a unique scaffold for the development of new compounds with diverse biological and material properties.

Properties

Molecular Formula

C22H24N2O3S3

Molecular Weight

460.6 g/mol

IUPAC Name

ethyl 4-[[2-[5-(3-hydroxy-3-methylbut-1-ynyl)thiophen-2-yl]-1,3-thiazolidine-3-carbothioyl]amino]benzoate

InChI

InChI=1S/C22H24N2O3S3/c1-4-27-20(25)15-5-7-16(8-6-15)23-21(28)24-13-14-29-19(24)18-10-9-17(30-18)11-12-22(2,3)26/h5-10,19,26H,4,13-14H2,1-3H3,(H,23,28)

InChI Key

NASNFHVQDRJWNB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCSC2C3=CC=C(S3)C#CC(C)(C)O

Origin of Product

United States

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